2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
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Overview
Description
2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamido group, a methoxyphenyl group, and a dioxoisoindole carboxylic acid moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactionsThe final step involves the formation of the dioxoisoindole carboxylic acid moiety under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its chemical properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzamido and methoxyphenyl groups play a crucial role in binding to target molecules, while the dioxoisoindole carboxylic acid moiety contributes to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
N-(4-Benzamido-2-methoxyphenyl)-1-benzofuran-2-carboxamide: Shares structural similarities but differs in the presence of the benzofuran moiety.
N-(4-Benzamido-2-methoxyphenyl)-2-chlorobenzamide: Contains a chlorobenzamide group instead of the dioxoisoindole carboxylic acid moiety.
Uniqueness
2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(4-benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-31-19-12-15(24-20(26)13-5-3-2-4-6-13)8-10-18(19)25-21(27)16-9-7-14(23(29)30)11-17(16)22(25)28/h2-12H,1H3,(H,24,26)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKGVCVKYSPBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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